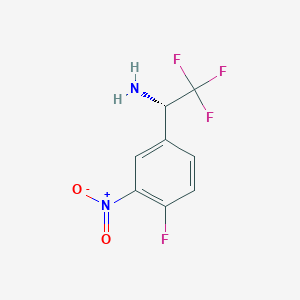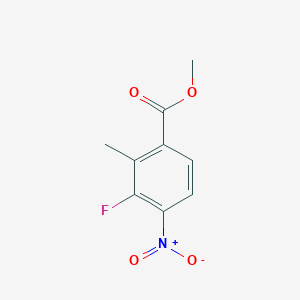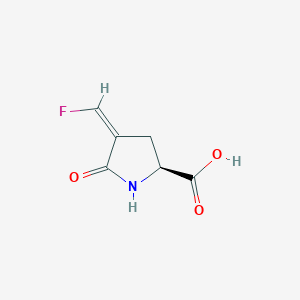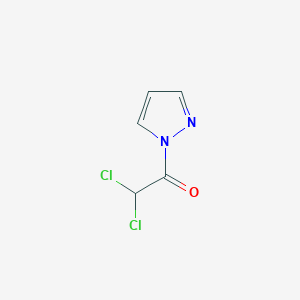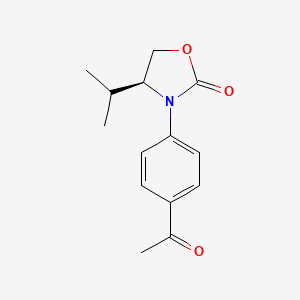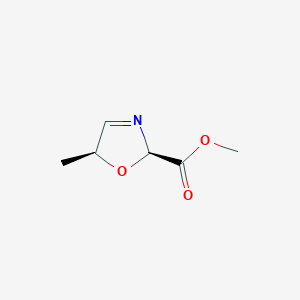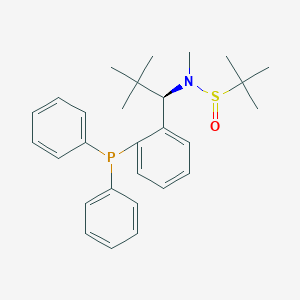![molecular formula C10H9NO2 B12869363 1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. This particular compound is characterized by a methyl group attached to the benzoxazole ring and an ethanone group at the second position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Methylbenzo[d]oxazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . Another method includes the use of dibenzoyl peroxide and N-Bromosuccinimide in N,N-dimethyl-formamide under reflux conditions . The reaction typically involves photolysis to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves multi-step reactions with high yields. For instance, the yield of 1,2-bis(5-methylbenzoxazol-2’-yl)ethylene based on fumaric acid was reported to be 65% . The process includes filtering, washing the crystals with methanol, and extracting residual acid by stirring with alcoholic sodium hydroxide solution.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methylbenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents like N-Bromosuccinimide or electrophilic aromatic substitution using reagents like sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-Methylbenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . These interactions are crucial for its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives:
1,2-Bis(5-Methylbenzo[d]oxazol-2-yl)ethene: This compound is similar in structure but has an additional ethene linkage, which may alter its chemical properties and applications.
N-Methylbenzo[d]oxazol-2-amine: This derivative has shown significant anthelmintic activity and low cytotoxicity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
1-(5-methyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6-3-4-9-8(5-6)11-10(13-9)7(2)12/h3-5H,1-2H3 |
Clé InChI |
BPJOLCBKCDWZLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


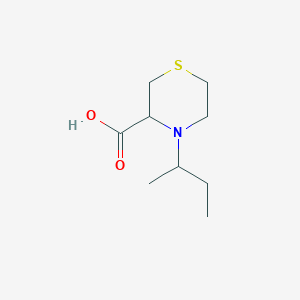
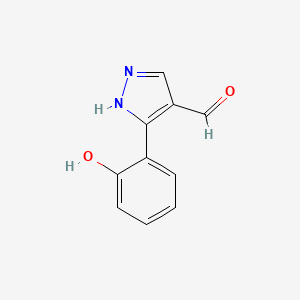
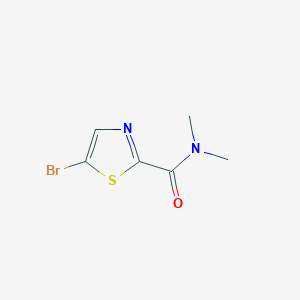

![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)

